molecular formula C15H15BrClNO B5875496 N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline

Cat. No.: B5875496
M. Wt: 340.64 g/mol
InChI Key: HVUHXXYYGXIOJN-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and methoxy groups allows the compound to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO/c1-10-13(17)4-3-5-14(10)18-9-11-8-12(16)6-7-15(11)19-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUHXXYYGXIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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